molecular formula C16H18O9 B12464074 4-Caffeoylquinic acid;4-O-Caffeoylquinic acid

4-Caffeoylquinic acid;4-O-Caffeoylquinic acid

Cat. No.: B12464074
M. Wt: 354.31 g/mol
InChI Key: GYFFKZTYYAFCTR-UHFFFAOYSA-N
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Description

Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid, is a naturally occurring phenolic compound. It is one of the isomers of chlorogenic acid, which is an ester formed between caffeic acid and quinic acid. Cryptochlorogenic acid is found in various plants and is known for its antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cryptochlorogenic acid can be synthesized through the esterification of caffeic acid with quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

In industrial settings, cryptochlorogenic acid is often extracted from plant sources such as coffee beans, artichokes, and certain fruits. The extraction process involves the use of solvents like methanol or ethanol, followed by purification steps such as liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cryptochlorogenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Acylated derivatives.

Scientific Research Applications

Cryptochlorogenic acid has a wide range of scientific research applications:

    Chemistry: It is used as a standard for analytical methods and as a model compound for studying phenolic compounds.

    Biology: It is studied for its antioxidant properties and its role in plant metabolism.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant activities. It is being investigated for its effects on various diseases, including cancer and cardiovascular diseases.

    Industry: It is used in the food and beverage industry as a natural antioxidant and preservative

Mechanism of Action

Cryptochlorogenic acid exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Cryptochlorogenic acid is similar to other isomers of chlorogenic acid, such as:

Cryptochlorogenic acid is unique due to its specific structural configuration, which may influence its bioavailability and specific biological activities .

Properties

IUPAC Name

4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFFKZTYYAFCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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